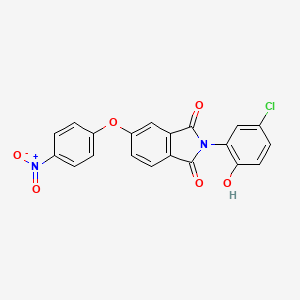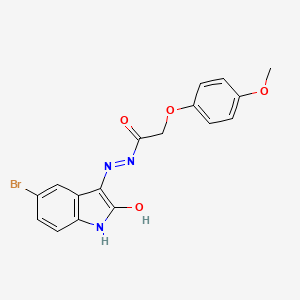
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as CAY10566, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Inflammatory cells, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is readily available in high purity, making it easy to use in various assays. It also has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, one limitation of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which can make it challenging to use in some assays.
Direcciones Futuras
There are several future directions for the research on 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. These compounds could have improved efficacy and reduced toxicity compared to 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. Finally, the role of GSK-3β in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential therapeutic applications in cancer and inflammatory diseases. Its well-defined mechanism of action and availability in high purity make it a useful tool for scientific research. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. The development of more potent and selective GSK-3β inhibitors based on the structure of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione could also lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the condensation of 5-chloro-2-hydroxybenzoic acid and 4-nitrophthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDCJVNSMBYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![1-(2-chlorobenzyl)-5-(1-methyl-1H-imidazol-2-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080608.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![4-(4-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6080623.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)
